Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester

Description

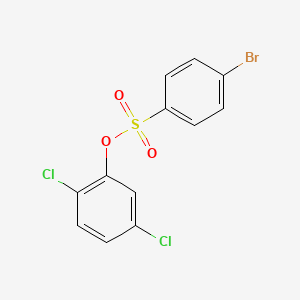

Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester (molecular formula: C₁₂H₇BrCl₂O₃S) is a halogenated aromatic sulfonic acid ester characterized by a bromine substituent at the para position of the benzenesulfonic acid moiety and a 2,5-dichlorophenyl ester group. The compound’s structure combines electron-withdrawing groups (Br, Cl) that influence its physicochemical properties, such as increased lipophilicity and thermal stability compared to non-halogenated analogs.

Halogenated sulfonic acid esters are often utilized in organic synthesis as intermediates or stabilizers due to their resistance to hydrolysis and reactivity in electrophilic substitution reactions . The bromine and chlorine substituents may also confer pesticidal or biocidal activity, as seen in structurally related compounds .

Properties

IUPAC Name |

(2,5-dichlorophenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrCl2O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-7-9(14)3-6-11(12)15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEMTPMTGFUPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrCl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178005 | |

| Record name | Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23453-97-6 | |

| Record name | Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023453976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester typically involves the esterification of benzenesulfonic acid with 2,5-dichlorophenol in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position. Common reagents used in this synthesis include sulfuric acid, bromine, and a suitable solvent such as dichloromethane.

Industrial:Biological Activity

Benzenesulfonic acid, 4-bromo-, 2,5-dichlorophenyl ester (CAS No. 105942-08-3) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure

The compound features a sulfonic acid group attached to a brominated and chlorinated aromatic ring. Its structural formula can be represented as:

Biological Activity Overview

Research indicates that compounds similar to benzenesulfonic acid derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen substituents (bromine and chlorine) often enhances these activities due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of benzenesulfonic acid derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative analysis of antimicrobial efficacy is presented in the table below:

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzenesulfonic acid derivative A | 50 | Staphylococcus aureus |

| Benzenesulfonic acid derivative B | 30 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of benzenesulfonic acid derivatives has been explored in various studies. For example, a study highlighted that certain benzofuran derivatives exhibit significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicates that halogen substitutions can enhance the cytotoxic effects.

Case Study : In vitro studies on similar compounds demonstrated IC50 values ranging from 10-30 µM against human glioblastoma U251 cells. The presence of electron-withdrawing groups such as bromine and chlorine was crucial for enhancing anticancer activity.

The biological activity of benzenesulfonic acid derivatives is often attributed to their ability to interact with key biological targets. These interactions may include:

- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in cellular proliferation.

- Disruption of Cell Membranes : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.

- Induction of Apoptosis : Certain derivatives can induce programmed cell death in cancer cells through mitochondrial pathways.

Toxicological Aspects

While exploring the biological activity, it is essential to consider the toxicological profile of benzenesulfonic acid derivatives. Some studies indicate potential toxicity at higher concentrations, emphasizing the need for careful assessment during drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzenesulfonic acid esters, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects on Physicochemical Properties :

- Halogenation : Bromine and chlorine substituents increase molecular weight and lipophilicity, enhancing stability and resistance to degradation. For example, the 4-chlorophenyl ester (CAS 80-38-6) has a lower molecular weight (252.71 g/mol) compared to the bromo-dichloro analog (~358 g/mol), but both exhibit pesticidal activity .

- Polar Groups : The hydroxymethyl group in the 2,5-dibromo derivative improves water solubility, making it suitable for applications requiring aqueous compatibility .

Thermodynamic Properties :

- The enthalpy of fusion (ΔfusH) for the 4-chlorophenyl ester is 21.44 kJ/mol , while brominated analogs likely exhibit higher ΔfusH due to stronger halogen-based intermolecular forces.

Applications: Agrochemicals: Halogenated esters, such as the 2,4-dichlorophenyl ester (Genite), are historically used as pesticides or carriers . Organic Synthesis: Methyl-substituted derivatives (e.g., CAS 599-89-3) serve as intermediates in reactions requiring electron-donating groups .

Toxicity and Regulation: Phosphonothioic acid esters with 4-bromo-2,5-dichlorophenyl groups exhibit moderate acute toxicity (LD₅₀ >500 mg/kg in mice) , suggesting that sulfonic acid analogs may require careful handling.

Research Findings and Data Gaps

- Synthetic Routes: While benzenesulfonic esters are commonly synthesized via esterification of sulfonic acids with phenols , the bromo-dichloro variant may require selective halogenation steps.

- Environmental Impact : Halogenated sulfonic esters are persistent in the environment; the RCRA waste code U088 for a related dichloro compound highlights regulatory concerns .

- Data Limitations : Direct data on the target compound’s melting point, solubility, and toxicity are sparse, necessitating extrapolation from structural analogs.

Q & A

Q. Advanced: How can competing esterification pathways be controlled during synthesis?

Optimize reaction conditions to suppress sulfonate hydrolysis or disubstitution:

- Temperature Control : Maintain low temperatures to reduce kinetic competition.

- Protecting Groups : Temporarily protect reactive sites on the phenol (e.g., silylation) to ensure regioselectivity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems. Validate selectivity via <sup>13</sup>C NMR or X-ray crystallography .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight (M<sup>+</sup> at m/z 395.4) and fragmentation patterns. Isotopic peaks for Br/Cl aid identification .

- NMR : <sup>1</sup>H NMR (δ 7.4–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR to resolve sulfonate ester linkages.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

Q. Advanced: How can structural ambiguities (e.g., positional isomerism) be resolved?

- X-Ray Crystallography : Definitive confirmation of the 4-bromo and 2,5-dichloro substituents.

- 2D NMR (COSY, HSQC) : Correlate coupling constants and carbon-proton interactions to assign substituent positions.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Basic: What is the hydrolytic stability of this compound under environmental conditions?

Methodological Answer:

Assess stability via accelerated hydrolysis studies:

- pH Variability : Incubate in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. Expected instability in alkaline conditions due to ester hydrolysis .

Q. Advanced: How do environmental factors (e.g., UV light, microbial activity) influence degradation pathways?

- Photolysis Studies : Expose to UV-B/C radiation (λ = 280–400 nm) in simulated sunlight chambers. Identify photoproducts via LC-QTOF-MS.

- Biodegradation Assays : Use activated sludge or soil microcosms to track microbial breakdown. Analyze metabolites (e.g., 4-bromobenzenesulfonic acid) .

Basic: What are the reported toxicological profiles of this compound?

Methodological Answer:

- Acute Toxicity : Rodent LD50 studies (oral/dermal) show neurotoxic effects (e.g., tremors, ataxia) at doses >500 mg/kg .

- In Vitro Assays : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) .

Q. Advanced: What molecular mechanisms underpin its neurotoxicity?

- Acetylcholinesterase Inhibition : Measure enzyme activity in rat brain homogenates.

- Receptor Binding Studies : Radiolabeled ligand assays (e.g., [<sup>3</sup>H]α-bungarotoxin) to test nicotinic acetylcholine receptor antagonism.

- Omics Approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., apoptosis, axonal transport) .

Basic: How can this compound be quantified in environmental matrices?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol/water. Elute with 2-propanol:methanol (1:1) .

- LC-MS/MS : MRM transitions (m/z 395 → 315 for quantification; 395 → 79 for Br confirmation). Limit of detection (LOD) <10 ng/L .

Q. Advanced: How to address matrix effects (e.g., sludge, sediment) during analysis?

- Matrix-Matched Calibration : Spike analyte-free sludge extracts with standards to correct for ion suppression.

- Isotope Dilution : Use deuterated internal standards (e.g., triclosan-d3) for precise recovery calculations .

Basic: What regulatory restrictions apply to this compound?

Methodological Answer:

- Global Bans : Listed under the Rotterdam Convention due to neurotoxicity and environmental persistence. Prohibited in agriculture since 1987 (Egypt) and 1995 (EU) .

Q. Advanced: How do regulatory discrepancies impact international research collaboration?

- Data Harmonization : Align toxicity testing with OECD guidelines (e.g., Test No. 424 for neurotoxicity).

- Risk Assessment Models : Use PBTK (physiologically based toxicokinetic) models to extrapolate interspecies data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.